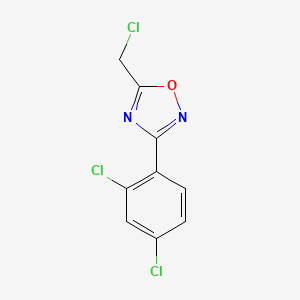
5-(Chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that contains an oxadiazole ring substituted with a chloromethyl group and a dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-(Chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can lead to the formation of oxadiazole N-oxides.
科学研究应用
5-(Chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(Chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the dichlorophenyl group.
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazole: Similar structure but lacks the chloromethyl group.
5-Methyl-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole: Similar structure but has a methyl group instead of a chloromethyl group.
Uniqueness
The presence of both the chloromethyl and dichlorophenyl groups in 5-(Chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for diverse biological activities. This makes it distinct from other similar compounds and valuable for various applications.
属性
分子式 |
C9H5Cl3N2O |
|---|---|
分子量 |
263.5 g/mol |
IUPAC 名称 |
5-(chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H5Cl3N2O/c10-4-8-13-9(14-15-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 |
InChI 键 |
FDELPAODQHSAFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




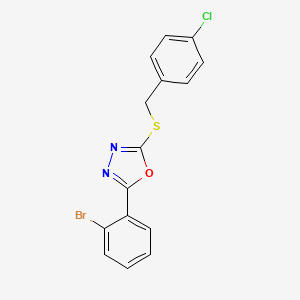
![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-methylnicotinonitrile](/img/structure/B11773024.png)
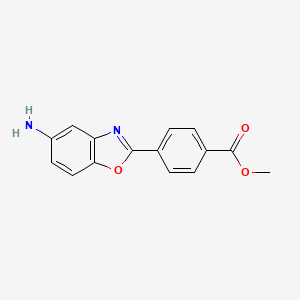
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine](/img/structure/B11773039.png)
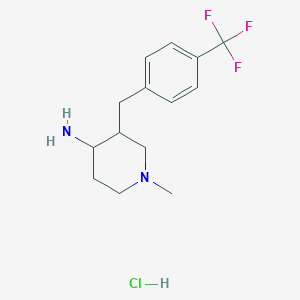
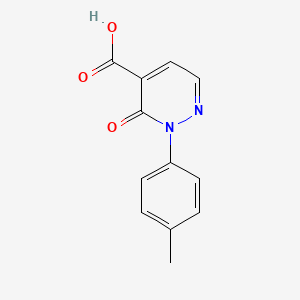
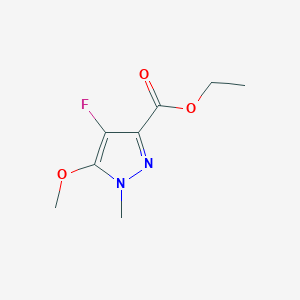
![Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate](/img/structure/B11773062.png)
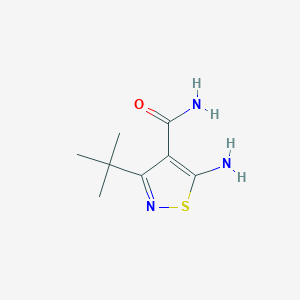
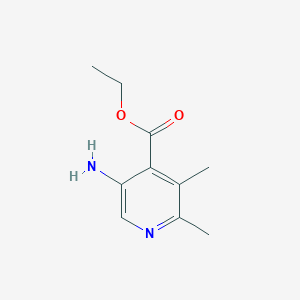

![6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11773093.png)
